![molecular formula C17H21N3O B231526 N-[1,3-bis(4-aminophenyl)propyl]acetamide CAS No. 17665-87-1](/img/structure/B231526.png)
N-[1,3-bis(4-aminophenyl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(3-Acetamidopropylidene)dianiline is an organic compound with a complex structure that includes two aniline groups connected by a central carbon atom, which is further substituted with an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Acetamidopropylidene)dianiline typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic conditions. One common method is the Friedel-Crafts reaction, where aniline reacts with a carbonyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(3-Acetamidopropylidene)dianiline may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization, is essential to obtain a high-purity product .
化学反应分析
Types of Reactions
4,4’-(3-Acetamidopropylidene)dianiline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
4,4’-(3-Acetamidopropylidene)dianiline has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and resins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of epoxy resins and other advanced materials.
作用机制
The mechanism of action of 4,4’-(3-Acetamidopropylidene)dianiline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
4,4’-Methylenedianiline: A related compound used in the production of polyurethanes and epoxy resins.
4,4’-Diaminodiphenylmethane: Another similar compound with applications in polymer chemistry.
Uniqueness
4,4’-(3-Acetamidopropylidene)dianiline is unique due to the presence of the acetamido group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
17665-87-1 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC 名称 |
N-[1,3-bis(4-aminophenyl)propyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-12(21)20-17(14-5-9-16(19)10-6-14)11-4-13-2-7-15(18)8-3-13/h2-3,5-10,17H,4,11,18-19H2,1H3,(H,20,21) |
InChI 键 |
RHNCZCKFXXVROF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
规范 SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


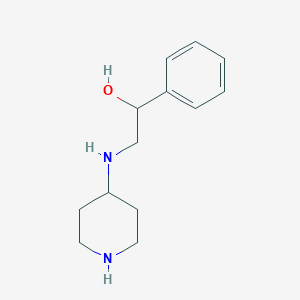
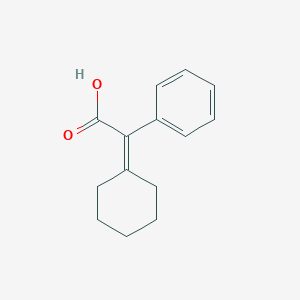
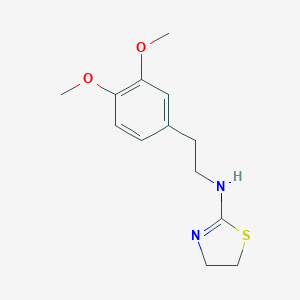


![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
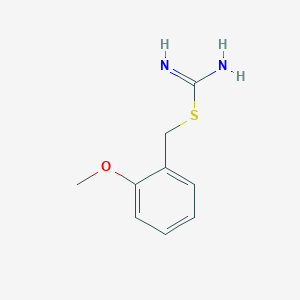
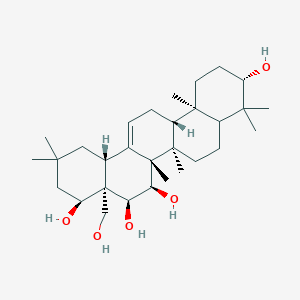
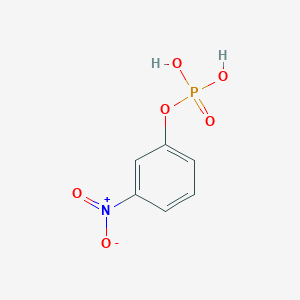
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
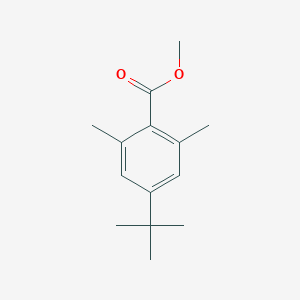
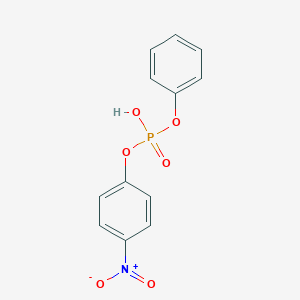
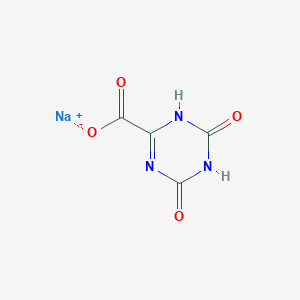
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
